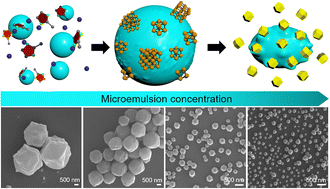Soft seed-mediated dimensional control of metal–organic framework nanocrystals through oil-in-water microemulsions†
Inorganic Chemistry Frontiers Pub Date: 2023-10-05 DOI: 10.1039/D3QI01567J
Abstract
Metal–organic framework (MOF) nanocrystals with high surface area and morphological tunability have shown great potential for a wide range of industrial applications when compared with their bulk counterparts. However, achieving environment-friendly synthesis of MOF nanocrystals with minimal use of hazardous chemicals and low energy consumption remains a significant challenge. Herein, we developed a soft seed-mediated approach to synthesise nanocrystals of zeolitic imidazolate frameworks (ZIFs) in water without any assistance of chemical additives such as surfactants and organic solvents. An oil-in-water microemulsion, made from a trace amount of oil with water, was introduced to the reaction medium as the soft seed, and precise size control of ZIF-8 crystals from nanometres to micrometres was enabled by varying the volume of the oil-in-water microemulsion. Scanning electron microscopy and cryo-transmission electron microscopy analyses of the reaction intermediates revealed that the surface of the oil-in-water microemulsion functions as a nucleation site for ZIF-8 crystals, which dissipates over time. Furthermore, aromatic compounds with different numbers and lengths of alkyl chains for the oil phase were used to examine the chemical effect of the oil-in-water microemulsion on ZIF-8 crystal size, which led to fine-size control of ZIF-8 nanocrystals. Our microemulsion-induced synthesis could also be used to dimensionally control ZIF-67 crystals as well as ZIF-derived hollow nanostructures. ZIF-8 nanocrystals in our work exhibited enhanced catalytic activity for Knoevenagel condensation and dye adsorptivity with methyl orange and rhodamine B. We anticipate that our soft seed-mediated method will help improve the efficiency of MOF nanocrystal production for industrial applications.


Recommended Literature
- [1] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [2] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [3] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [4] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [5] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [6] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [7] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [8] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [9] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [10] Communication. Temperature compensation of a surface acoustic wave sensor using an integral temperature sensor

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 19396-73-7
-
CAS no.: 117902-15-5









